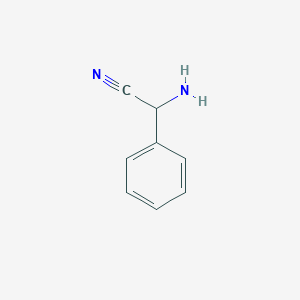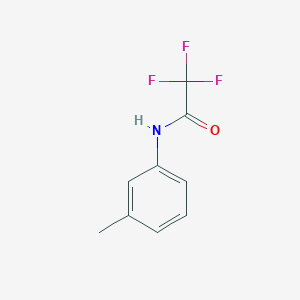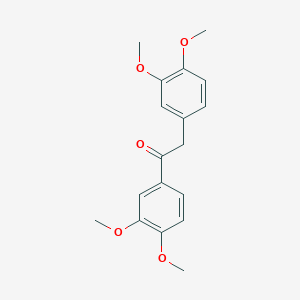![molecular formula C19H14N2 B182659 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline CAS No. 1586-48-7](/img/structure/B182659.png)
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline, also known as 2-(3-indolyl)ethylisoquinoline, is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline in lab experiments include its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to induce apoptosis in cancer cells and protect neurons from damage makes it a promising compound for further research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its anti-inflammatory properties in animal models of inflammation. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been achieved using different methods. One of the methods involves the reaction of 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinolinebromoethylamine hydrobromide with isoquinoline in the presence of a base such as potassium carbonate. The reaction produces 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(isoquinolin-1-yl)ethanamine hydrobromide, which is then reacted with indole-3-carboxaldehyde in the presence of a base such as sodium hydride to produce 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline.
Aplicaciones Científicas De Investigación
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has shown potential in various scientific research applications. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory and neuroprotective agent.
Propiedades
Número CAS |
1586-48-7 |
|---|---|
Nombre del producto |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
Fórmula molecular |
C19H14N2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
Clave InChI |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



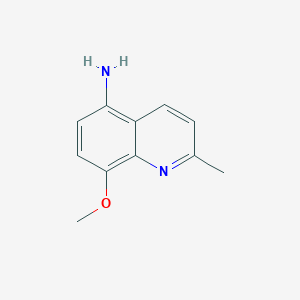

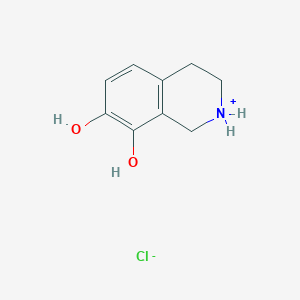
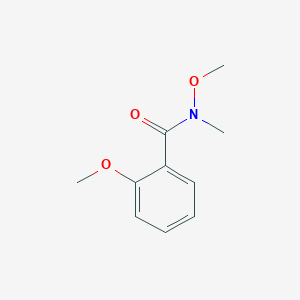
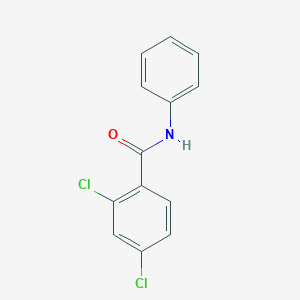
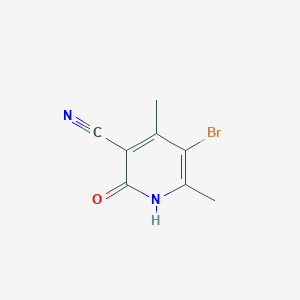
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)



